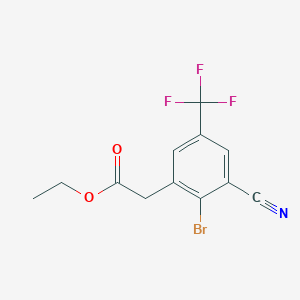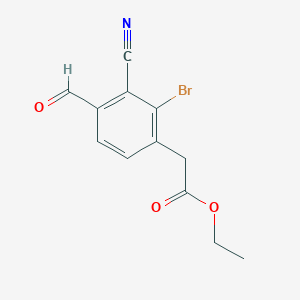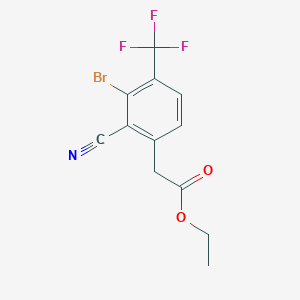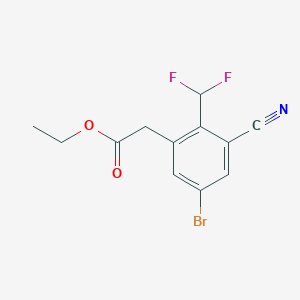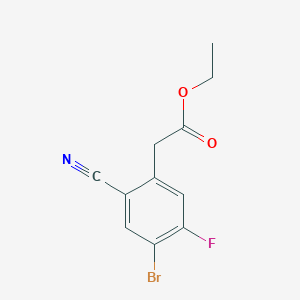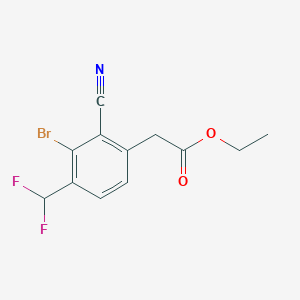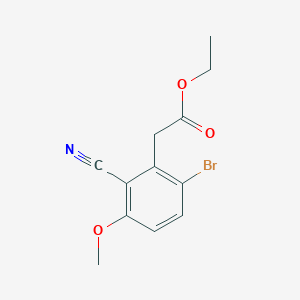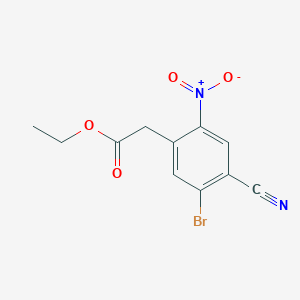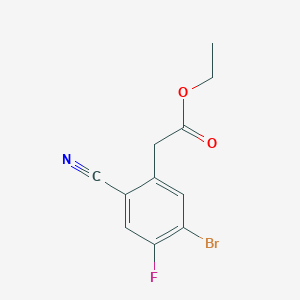
4-Formyl-3,N,N-trimethylbenzamide
Übersicht
Beschreibung
4-Formyl-3,N,N-trimethylbenzamide (FTMBA) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. FTMBA is a white crystalline solid that belongs to the class of amides and is widely used in various fields of research such as organic chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Formyl-3,N,N-trimethylbenzamide is not well understood. However, it is believed that this compound acts as a carbonyl donor in various chemical reactions. This compound is also known to undergo various reactions such as acylation, alkylation, and reduction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that this compound may have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-Formyl-3,N,N-trimethylbenzamide has several advantages for lab experiments such as its high yield, easy synthesis, and low cost. However, this compound has some limitations such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 4-Formyl-3,N,N-trimethylbenzamide. One potential direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Another direction is the study of this compound's potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new compounds with unique properties and potential applications.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields of research such as organic chemistry, biochemistry, and pharmaceuticals. This compound has several advantages for lab experiments such as its high yield, easy synthesis, and low cost. However, this compound has some limitations such as its low solubility in water and potential toxicity. Future research on this compound could lead to the discovery of new compounds with unique properties and potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-Formyl-3,N,N-trimethylbenzamide has various applications in scientific research, especially in the fields of organic chemistry, biochemistry, and pharmaceuticals. This compound is widely used as a reagent in organic synthesis for the preparation of various compounds such as amides, esters, and ketones. This compound is also used as a building block in the synthesis of various pharmaceuticals such as antihistamines and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
4-formyl-N,N,3-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(11(14)12(2)3)4-5-10(8)7-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOITRKIZVNZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



